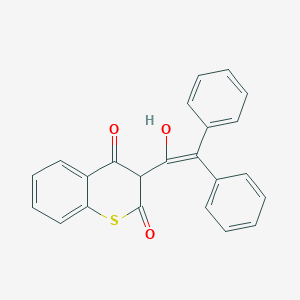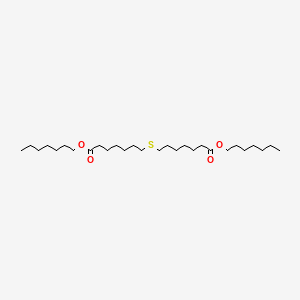
Diheptyl 7,7'-sulfanediyldiheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptyl 7,7’-sulfanediyldiheptanoate is an organic compound with the molecular formula C28H54O4S It is characterized by the presence of ester functional groups and a sulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diheptyl 7,7’-sulfanediyldiheptanoate typically involves the esterification of heptanoic acid derivatives with a sulfur-containing diol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Diheptyl 7,7’-sulfanediyldiheptanoate may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification, and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diheptyl 7,7’-sulfanediyldiheptanoate can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diheptyl 7,7’-sulfanediyldiheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester and sulfide chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester and sulfide functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diheptyl 7,7’-sulfanediyldiheptanoate involves its interaction with molecular targets through its ester and sulfide groups. The ester groups can undergo hydrolysis, releasing heptanoic acid derivatives, while the sulfide linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry and biochemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diheptyl phthalate: Another ester compound with similar applications in plasticizers and specialty chemicals.
Diheptyl succinate: An ester with a different dicarboxylic acid backbone, used in similar industrial applications.
Uniqueness
Diheptyl 7,7’-sulfanediyldiheptanoate is unique due to its sulfide linkage, which imparts distinct chemical reactivity and potential biological activity compared to other diheptyl esters. This uniqueness makes it a valuable compound for specific applications where both ester and sulfide functionalities are desired.
Eigenschaften
CAS-Nummer |
61549-03-9 |
|---|---|
Molekularformel |
C28H54O4S |
Molekulargewicht |
486.8 g/mol |
IUPAC-Name |
heptyl 7-(7-heptoxy-7-oxoheptyl)sulfanylheptanoate |
InChI |
InChI=1S/C28H54O4S/c1-3-5-7-11-17-23-31-27(29)21-15-9-13-19-25-33-26-20-14-10-16-22-28(30)32-24-18-12-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
WIMSBXABKYGKAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)CCCCCCSCCCCCCC(=O)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
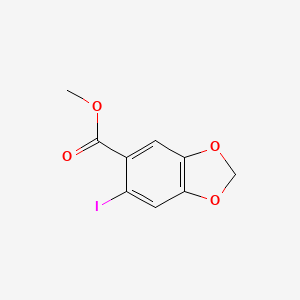
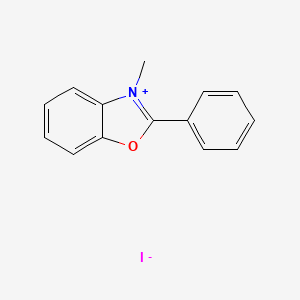
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
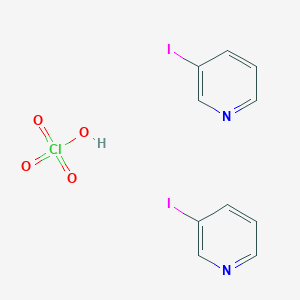
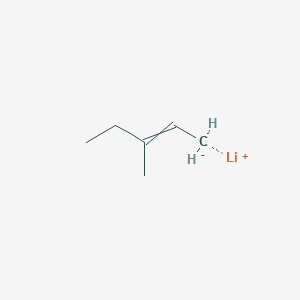
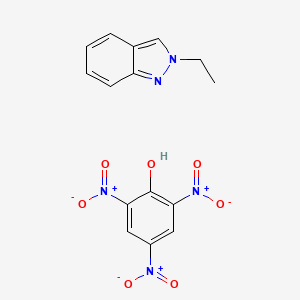
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
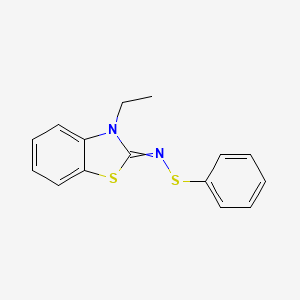
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
